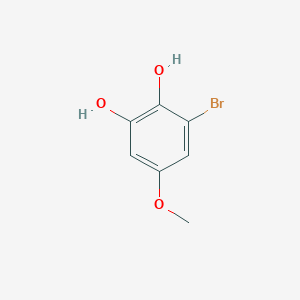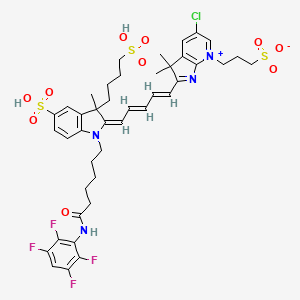
APDye 680 TFP Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 680 TFP Ester is a bright and photostable near-infrared dye that is spectrally identical to Alexa Fluor 680 and IRDye 680RD . It is commonly used in small animal imaging applications at the 700 nm wavelength and provides excellent clearance profiles in animals . This dye is water-soluble and pH-insensitive in the pH range of 4 to 10 .
Preparation Methods
The TFP ester is an amine-reactive activated ester that reacts with primary amines of biomolecules to form a stable amide bond . The major advantage of TFP esters over succinimidyl esters is their improved resistance to spontaneous hydrolysis during conjugation reactions, resulting in more efficient and reproducible labeling of biopolymers .
Chemical Reactions Analysis
APDye 680 TFP Ester primarily undergoes substitution reactions where the TFP ester group reacts with primary amines to form stable amide bonds . Common reagents used in these reactions include primary amines of proteins, peptides, and other biomolecules . The major product formed from these reactions is a conjugate of the dye with the biomolecule, which can be used for various imaging and detection applications .
Scientific Research Applications
APDye 680 TFP Ester has a wide range of scientific research applications:
Chemistry: Used for labeling and detecting biomolecules in various chemical assays.
Industry: Applied in the development of diagnostic assays and other analytical tools.
Mechanism of Action
The mechanism of action of APDye 680 TFP Ester involves the formation of a stable amide bond between the TFP ester group and the primary amines of biomolecules . This reaction allows the dye to be covalently attached to proteins, peptides, and other biomolecules, enabling their detection and visualization in various imaging and analytical applications . The long wavelength emission of the dye allows for detection in complex samples with autofluorescent background signals .
Comparison with Similar Compounds
APDye 680 TFP Ester is spectrally identical to Alexa Fluor 680 and IRDye 680RD . These dyes share similar properties, such as bright and photostable near-infrared fluorescence, water solubility, and pH insensitivity . this compound has the added advantage of improved resistance to spontaneous hydrolysis during conjugation reactions, making it more efficient and reproducible for labeling biopolymers .
Similar Compounds
Properties
Molecular Formula |
C42H47ClF4N4O10S3 |
|---|---|
Molecular Weight |
975.5 g/mol |
IUPAC Name |
3-[5-chloro-3,3-dimethyl-2-[(1E,3E,5E)-5-[3-methyl-1-[6-oxo-6-(2,3,5,6-tetrafluoroanilino)hexyl]-5-sulfo-3-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]pyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate |
InChI |
InChI=1S/C42H47ClF4N4O10S3/c1-41(2)30-23-27(43)26-50(19-12-22-63(56,57)58)40(30)48-34(41)13-6-4-7-14-35-42(3,18-9-11-21-62(53,54)55)29-24-28(64(59,60)61)16-17-33(29)51(35)20-10-5-8-15-36(52)49-39-37(46)31(44)25-32(45)38(39)47/h4,6-7,13-14,16-17,23-26H,5,8-12,15,18-22H2,1-3H3,(H3-,49,52,53,54,55,56,57,58,59,60,61) |
InChI Key |
KWCVZQQOGQYHDA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NC5=C(C(=CC(=C5F)F)F)F)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
Canonical SMILES |
CC1(C2=C(N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NC5=C(C(=CC(=C5F)F)F)F)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


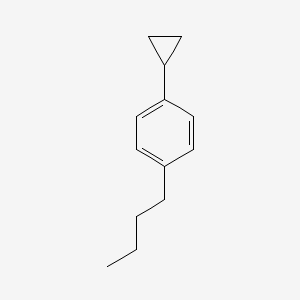
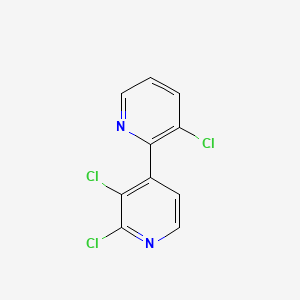
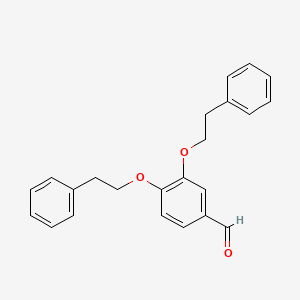
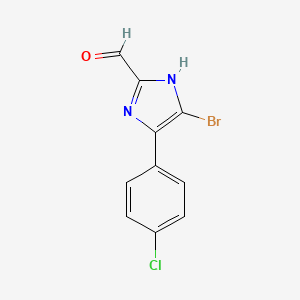
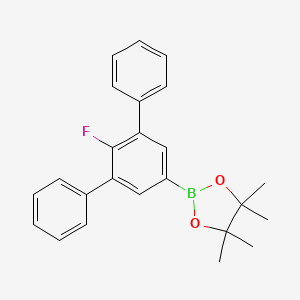
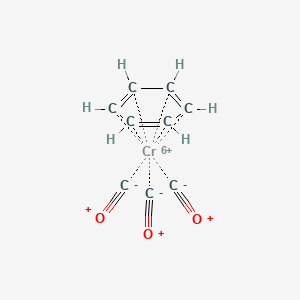
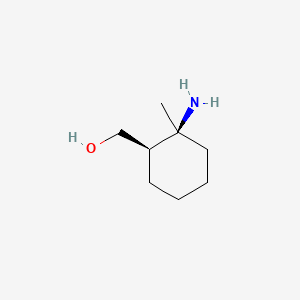
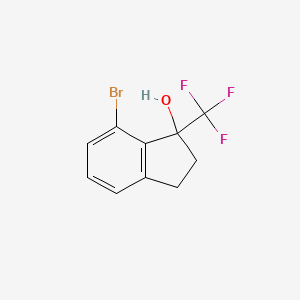
![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)
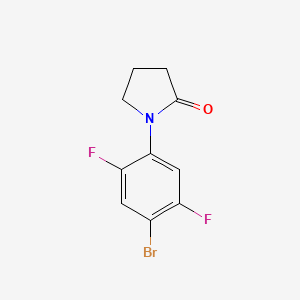
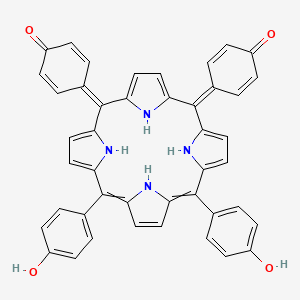
![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)
